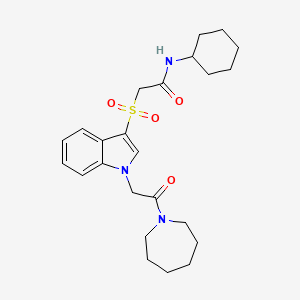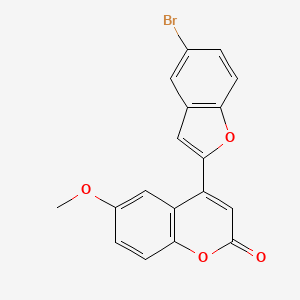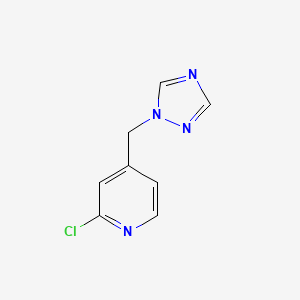![molecular formula C19H17F3N4O3S2 B2816086 N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396846-23-3](/img/structure/B2816086.png)
N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O3S2 and its molecular weight is 470.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Theoretical and Computational Studies
- Computational Studies on Antimalarial Sulfonamides : A study by Fahim and Ismael (2021) investigated antimalarial sulfonamides utilizing computational calculations and molecular docking. The research focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential antimalarial activity and ADMET properties. Molecular docking studies indicated small energy affinity against Plasmepsin-1 and Plasmepsin-2, key targets in malaria, as well as SARS-CoV-2's main protease and Spike Glycoprotein, suggesting broader antiviral applications (Fahim & Ismael, 2021).
Synthesis and Biological Screening
- Synthesis and Antimicrobial Activities : Babu, Pitchumani, and Ramesh (2013) synthesized biologically active derivatives featuring a tetrahydrobenzothiophene scaffold, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This study highlights the structural versatility of sulfonamide derivatives in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Anticancer and Anti-inflammatory Applications
Anticancer Activities of Pyrazole-Sulfonamide Derivatives : Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, testing their antiproliferative activities against HeLa and C6 cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, highlighting the potential of sulfonamide derivatives in cancer therapy (Mert et al., 2014).
Anti-inflammatory Activity of Indolyl Azetidinones : A study on the synthesis of indolyl azetidinones and their anti-inflammatory activity revealed promising results. These compounds were tested for their efficacy in reducing inflammation, with some showing significant potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Wirkmechanismus
While the exact mechanism of action for this compound is not specified, a similar compound, N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632), has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .
Eigenschaften
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c1-31(28,29)25-13-5-2-4-12(8-13)23-17(27)11-9-26(10-11)18-24-16-14(19(20,21)22)6-3-7-15(16)30-18/h2-8,11,25H,9-10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHCIFEKLGQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)

![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)

![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)


![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)
![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)
